2-cyclopropyl-4,5,6,7-tetrahydro-1,3-benzothiazol-4-amine 2-cyclopropyl-4,5,6,7-tetrahydro-1,3-benzothiazol-4-amine
Brand Name: Vulcanchem
CAS No.: 1485363-43-6
VCID: VC11982364
InChI: InChI=1S/C10H14N2S/c11-7-2-1-3-8-9(7)12-10(13-8)6-4-5-6/h6-7H,1-5,11H2
SMILES: C1CC(C2=C(C1)SC(=N2)C3CC3)N
Molecular Formula: C10H14N2S
Molecular Weight: 194.30 g/mol

2-cyclopropyl-4,5,6,7-tetrahydro-1,3-benzothiazol-4-amine

CAS No.: 1485363-43-6

Cat. No.: VC11982364

Molecular Formula: C10H14N2S

Molecular Weight: 194.30 g/mol

* For research use only. Not for human or veterinary use.

2-cyclopropyl-4,5,6,7-tetrahydro-1,3-benzothiazol-4-amine - 1485363-43-6

Specification

CAS No. 1485363-43-6
Molecular Formula C10H14N2S
Molecular Weight 194.30 g/mol
IUPAC Name 2-cyclopropyl-4,5,6,7-tetrahydro-1,3-benzothiazol-4-amine
Standard InChI InChI=1S/C10H14N2S/c11-7-2-1-3-8-9(7)12-10(13-8)6-4-5-6/h6-7H,1-5,11H2
Standard InChI Key PHWIKBJCFXYTFL-UHFFFAOYSA-N
SMILES C1CC(C2=C(C1)SC(=N2)C3CC3)N
Canonical SMILES C1CC(C2=C(C1)SC(=N2)C3CC3)N

Introduction

2-Cyclopropyl-4,5,6,7-tetrahydro-1,3-benzothiazol-4-amine is a bicyclic compound featuring a benzothiazole ring system with a cyclopropyl group attached. This unique structural arrangement contributes to its distinct chemical and biological properties, making it an interesting subject in medicinal chemistry and organic synthesis.

Structural Information

  • Molecular Formula: C10H14N2S

  • SMILES: C1CC(C2=C(C1)SC(=N2)C3CC3)N

  • InChI: InChI=1S/C10H14N2S/c11-7-2-1-3-8-9(7)12-10(13-8)6-4-5-6/h6-7H,1-5,11H2

  • InChIKey: PHWIKBJCFXYTFL-UHFFFAOYSA-N

Synthesis and Preparation

The synthesis of 2-cyclopropyl-4,5,6,7-tetrahydro-1,3-benzothiazol-4-amine typically involves the cyclization of suitable precursors under controlled conditions. A common synthetic route begins with the reaction of cyclopropylamine with 2-aminothiophenol, followed by cyclization to form the benzothiazole ring. For industrial applications, similar synthetic routes are optimized for higher yields and purity using techniques such as continuous flow reactors and advanced purification methods like recrystallization and chromatography.

Biological Activities

Research indicates that 2-cyclopropyl-4,5,6,7-tetrahydro-1,3-benzothiazol-4-amine exhibits significant biological activities, including antimicrobial, antifungal, and anticancer properties. These activities make it a promising candidate for drug development aimed at treating various diseases, including cancer and infectious diseases.

Applications and Potential Uses

The compound's unique structural features, particularly the cyclopropyl group, enhance its potential applications in medicinal chemistry by influencing its interaction with biological targets. This makes it valuable for further research and development in pharmaceuticals.

Comparison with Related Compounds

Compound NameMolecular FormulaBiological Activity
2-Cyclopropyl-4,5,6,7-tetrahydro-1,3-benzothiazol-4-amineC10H14N2SAntimicrobial, antifungal, anticancer
N~6~,N~6~-Dipropyl-4,5,6,7-tetrahydro-1,3-benzothiazole-2,6-diamineC13H23N3SNot specified
5-cyclopropyl-2-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-N-(6,6,6-trifluoro-5-oxohexyl)-1,3-thiazole-4-carboxamideC20H22F3N3O2S2Not specified

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